Titanium, hexabutoxy-mu-oxodi-

Übersicht

Beschreibung

Titanium, hexabutoxy-mu-oxodi- is a useful research compound. Its molecular formula is C24H62O7Ti2 and its molecular weight is 558.5 g/mol. The purity is usually 95%.

The exact mass of the compound Titanium, hexabutoxy-mu-oxodi- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Titanium, hexabutoxy-mu-oxodi- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Titanium, hexabutoxy-mu-oxodi- including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Action Environment

The action of Titanium, hexabutoxy-mu-oxodi-, can be influenced by a variety of environmental factors . These could include factors such as temperature, pH, and the presence of other compounds or ions in the environment. These factors could influence the compound’s action, efficacy, and stability.

Biochemische Analyse

Biochemical Properties

Titanium, hexabutoxy-mu-oxodi- plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound can interact with titanium-based enzymes, which are involved in various oxidation-reduction reactions. The nature of these interactions often involves the coordination of titanium atoms with the active sites of enzymes, leading to changes in their catalytic activity . For instance, titanium, hexabutoxy-mu-oxodi- can act as a cofactor, enhancing the activity of certain oxidoreductases by stabilizing their active conformations.

Cellular Effects

The effects of titanium, hexabutoxy-mu-oxodi- on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, titanium, hexabutoxy-mu-oxodi- has been shown to affect the proliferation and differentiation of osteoblasts, which are bone-forming cells . It can enhance the expression of genes involved in bone formation and mineralization, thereby promoting osteogenesis. Additionally, this compound can influence the production of reactive oxygen species (ROS) within cells, which can lead to oxidative stress and subsequent changes in cellular metabolism .

Molecular Mechanism

At the molecular level, titanium, hexabutoxy-mu-oxodi- exerts its effects through several mechanisms. One key mechanism involves the binding of titanium atoms to specific biomolecules, leading to enzyme inhibition or activation. For example, titanium, hexabutoxy-mu-oxodi- can inhibit the activity of certain proteases by binding to their active sites, thereby preventing substrate access . This compound can also activate transcription factors that regulate gene expression, leading to changes in the expression of genes involved in cellular growth and differentiation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of titanium, hexabutoxy-mu-oxodi- can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and air . Long-term studies have shown that titanium, hexabutoxy-mu-oxodi- can have sustained effects on cellular function, including prolonged activation of signaling pathways and continuous modulation of gene expression . These temporal effects are crucial for understanding the long-term implications of using this compound in biochemical research.

Dosage Effects in Animal Models

The effects of titanium, hexabutoxy-mu-oxodi- vary with different dosages in animal models. At low doses, this compound can enhance cellular functions such as proliferation and differentiation without causing significant toxicity . At high doses, titanium, hexabutoxy-mu-oxodi- can induce toxic effects, including oxidative stress, inflammation, and apoptosis . These adverse effects are dose-dependent and highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

Titanium, hexabutoxy-mu-oxodi- is involved in several metabolic pathways, particularly those related to oxidation-reduction reactions. This compound can interact with enzymes such as oxidases and reductases, influencing metabolic flux and altering metabolite levels . For example, titanium, hexabutoxy-mu-oxodi- can enhance the activity of cytochrome P450 enzymes, leading to increased metabolism of xenobiotics and endogenous substrates . These interactions are critical for understanding the metabolic fate of this compound in biological systems.

Transport and Distribution

Within cells and tissues, titanium, hexabutoxy-mu-oxodi- is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, titanium, hexabutoxy-mu-oxodi- can localize to specific organelles, such as mitochondria and the endoplasmic reticulum, where it exerts its biochemical effects . The distribution of this compound within tissues is also influenced by its binding to plasma proteins, which can affect its bioavailability and activity .

Subcellular Localization

The subcellular localization of titanium, hexabutoxy-mu-oxodi- is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, titanium, hexabutoxy-mu-oxodi- can be targeted to mitochondria, where it influences mitochondrial respiration and energy production . Additionally, this compound can localize to the nucleus, where it interacts with transcription factors and modulates gene expression . Understanding the subcellular localization of titanium, hexabutoxy-mu-oxodi- is essential for elucidating its precise mechanisms of action.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

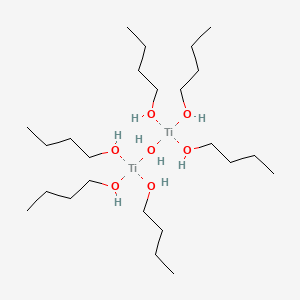

Titanium, hexabutoxy-mu-oxodi- has the molecular formula and a molecular weight of approximately 558.5 g/mol. The compound features six butoxide groups coordinated to a titanium center via a bridging oxygen atom, which influences its reactivity and interaction with other substances .

Catalytic Applications

Titanium Catalysis:

Titanium compounds, including hexabutoxy-mu-oxodi-, are utilized as catalysts in various chemical reactions. They facilitate redox transformations and hydrofunctionalization reactions such as hydroamination and hydroaminoalkylation, which are essential in organic synthesis .

Modified Electrodes:

In electrocatalysis, titanium electrodes modified with hexabutoxy-mu-oxodi- exhibit enhanced performance due to reduced electrode resistance. These electrodes serve as low-cost dimensionally stable anodes (DSAs) in electrochemical applications like water treatment and organic synthesis .

Materials Science

Photocatalytic Applications:

Titanium dioxide (TiO2), derived from titanium compounds, is widely recognized for its photocatalytic properties. It can generate reactive oxygen species under UV light, making it suitable for environmental remediation tasks such as air and water purification . The incorporation of hexabutoxy-mu-oxodi- can enhance TiO2's photocatalytic efficiency by influencing its structural properties .

Defective TiO2:

Research indicates that introducing oxygen vacancies into TiO2 can significantly improve its photocatalytic performance. Hexabutoxy-mu-oxodi- may play a role in creating these defects during synthesis processes, thus optimizing the material for applications in energy conversion and pollution degradation .

Biomedical Applications

Biocompatibility:

Titanium and its derivatives are extensively used in medical implants due to their excellent biocompatibility. Hexabutoxy-mu-oxodi- can influence the surface properties of titanium implants, enhancing integration with biological tissues . Studies have shown that titanium compounds can modulate cellular functions such as osteoblast proliferation and differentiation, crucial for bone regeneration .

Cellular Mechanisms:

The compound interacts with various cellular pathways, affecting gene expression and metabolic processes. It can bind to specific biomolecules, leading to enzyme inhibition or activation, which is vital for therapeutic applications .

Environmental Remediation

Pollutant Degradation:

The photocatalytic properties of titanium compounds allow them to be employed in degrading environmental pollutants under UV light exposure. This application is particularly relevant for water treatment technologies where hexabutoxy-mu-oxodi- could enhance the efficiency of TiO2-based systems .

Case Studies

| Application Area | Case Study Example | Findings |

|---|---|---|

| Catalysis | Hydroamination reactions | Enhanced reaction rates observed with titanium alkoxide catalysts compared to traditional methods . |

| Materials Science | Photocatalytic degradation of organic pollutants | Increased efficiency noted when using modified TiO2 with hexabutoxy-mu-oxodi- under UV light . |

| Biomedical | Titanium implants in orthopedic surgery | Improved integration and reduced rejection rates attributed to surface modifications with titanium compounds . |

| Environmental Remediation | Use of TiO2 for air purification | Significant reduction in airborne contaminants when employing photocatalytic processes with titanium oxides . |

Eigenschaften

IUPAC Name |

butan-1-ol;titanium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6C4H10O.H2O.2Ti/c6*1-2-3-4-5;;;/h6*5H,2-4H2,1H3;1H2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRNPGEPMHMPIQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCO.CCCCO.CCCCO.CCCCO.CCCCO.CCCCO.O.[Ti].[Ti] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H62O7Ti2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801014678 | |

| Record name | Titanium, hexabutoxy-mu-oxodi- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801014678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

558.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7393-46-6 | |

| Record name | Titanium, hexabutoxy-mu-oxodi- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007393466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Titanium, hexabutoxy-.mu.-oxodi- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Titanium, hexabutoxy-mu-oxodi- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801014678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexabutoxy-mu-oxodititanium(IV) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.